Cas no 1806830-88-5 (2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine)
2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine Chemical and Physical Properties
Names and Identifiers
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- 2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine
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- Inchi: 1S/C6H4F3N3O2/c7-4(8)2-1-3(12(13)14)5(9)11-6(2)10/h1,4H,(H2,10,11)
- InChI Key: PEPKGHSNNYHYAB-UHFFFAOYSA-N
- SMILES: FC(C1C(N)=NC(=C(C=1)[N+](=O)[O-])F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 223
- XLogP3: 1.4
- Topological Polar Surface Area: 84.7
2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029069659-250mg |
2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine |
1806830-88-5 | 97% | 250mg |
$969.60 | 2022-03-31 | |
| Alichem | A029069659-500mg |
2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine |
1806830-88-5 | 97% | 500mg |
$1,613.70 | 2022-03-31 | |
| Alichem | A029069659-1g |
2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine |
1806830-88-5 | 97% | 1g |
$3,039.60 | 2022-03-31 |
2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine
Professional Introduction to 2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine (CAS No. 1806830-88-5)
2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine, with the chemical identifier CAS No. 1806830-88-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic organic molecule features a pyridine core, which is a common structural motif in many biologically active agents. The presence of multiple fluorine atoms and a nitro group enhances its potential pharmacological properties, making it a compound of considerable interest for drug discovery and development.
The< strong>pyridine ring in 2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine contributes to its stability and reactivity, which are critical factors in medicinal chemistry. Pyridine derivatives are well-documented for their role in various therapeutic applications, including antimicrobial, antiviral, and anticancer agents. The specific substitution pattern in this compound, particularly the difluoromethyl group at the 3-position and the fluoro group at the 6-position, introduces unique electronic and steric properties that can influence its biological activity.
The< strong>nitro group at the 5-position of the pyridine ring is another key feature that contributes to the compound's pharmacological potential. Nitroaromatic compounds are known for their ability to interact with biological targets in diverse ways, often leading to potent therapeutic effects. The electron-withdrawing nature of the nitro group can modulate the reactivity of the molecule, making it a valuable tool in medicinal chemistry for designing novel drug candidates.
In recent years, there has been growing interest in fluorinated pyridine derivatives due to their enhanced metabolic stability and improved bioavailability. The introduction of fluorine atoms into organic molecules is a well-established strategy to improve pharmacokinetic properties. For instance, fluoro-substituted compounds often exhibit increased lipophilicity and resistance to enzymatic degradation, which can lead to longer-lasting therapeutic effects.
The< strong>difluoromethyl group in 2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine is particularly noteworthy for its ability to enhance binding affinity to biological targets. This substitution pattern has been extensively studied in the context of developing kinase inhibitors, which are crucial in treating various types of cancer. The steric hindrance provided by the difluoromethyl group can optimize interactions with protein binding sites, leading to more effective drug candidates.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling techniques, combined with experimental validation, have been instrumental in understanding how structural modifications affect pharmacological properties. For example, studies have shown that the presence of fluorine atoms can alter the electronic distribution within a molecule, thereby influencing its interactions with biological targets.
The< strong>fluoro group at the 6-position of 2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine plays a role in modulating both electronic and steric properties. Fluorine atoms are known for their ability to increase metabolic stability by resisting hydrolysis and oxidation. This characteristic makes fluoro-substituted compounds particularly useful in drug development, where long-term efficacy is often desired.
In conclusion, 2-Amino-3-(difluoromethyl)-6-fluoro-5-nitropyridine (CAS No. 1806830-88-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features, including the pyridine core, multiple fluorine substitutions, and nitro group, make it a versatile molecule with potential applications across various therapeutic areas. As research continues to uncover new insights into fluorinated pyridines and their derivatives, compounds like this one are likely to play an increasingly important role in the development of next-generation pharmaceuticals.
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